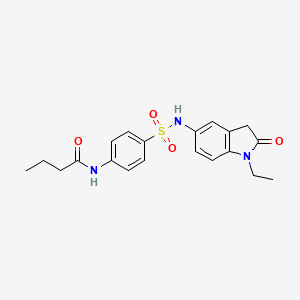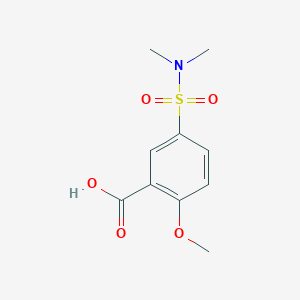![molecular formula C25H26N4O3S B2565481 N-(2-furylmethyl)-4-oxo-3-pentyl-2-[(pyridin-4-ylmethyl)thio]-3,4-dihydroquinazoline-7-carboxamide CAS No. 422530-88-9](/img/structure/B2565481.png)
N-(2-furylmethyl)-4-oxo-3-pentyl-2-[(pyridin-4-ylmethyl)thio]-3,4-dihydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Bioisosteric Replacements to Enhance Analgesic Properties
A study explored the synthesis of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, focusing on bioisosteric replacements to enhance analgesic activities. It was found that replacing the phenyl ring with a pyridine derivative led to increased analgesic effects, particularly for 3-pyridine derivatives, indicating the potential for designing more effective pain relievers (Ukrainets, Mospanova, & Davidenko, 2016).
Antimicrobial and Antitumor Activities
The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents were explored, aiming to improve aqueous solubility for in vivo evaluation. Some analogues exhibited up to six-fold higher cytotoxicity than the reference compound, CB30865, while retaining novel biochemical characteristics (Bavetsias et al., 2002). Another study synthesized a series of thioxoquinazolinone derivatives and evaluated their anti-inflammatory and analgesic effects, identifying compounds with significant activities compared to standard drugs (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Methodologies for Synthesis and Modification
Liquid-Phase Synthesis for Combinatorial Libraries
A liquid-phase synthesis approach was developed for combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles. This methodology highlights the versatility in creating a variety of quinazoline derivatives for potential pharmacological screening (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Synthesis of Quinazoline Derivatives for Anticancer Activity
The synthesis of new quinazoline derivatives and their evaluation for anticancer activity against the MCF-7 breast cancer cell line was explored. Certain compounds demonstrated significant anticancer activity, underscoring the potential of quinazoline derivatives in cancer therapy (Gaber et al., 2021).
Zukünftige Richtungen
While specific future directions for this compound are not available, similar compounds have shown potential as antiproliferative agents . This suggests that “N-(2-furylmethyl)-4-oxo-3-pentyl-2-[(pyridin-4-ylmethyl)thio]-3,4-dihydroquinazoline-7-carboxamide” and related compounds could be further explored for their potential medicinal applications.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-2-3-4-13-29-24(31)21-8-7-19(23(30)27-16-20-6-5-14-32-20)15-22(21)28-25(29)33-17-18-9-11-26-12-10-18/h5-12,14-15H,2-4,13,16-17H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAIWGONXDMSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

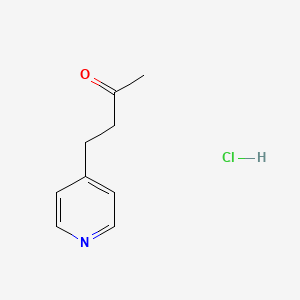
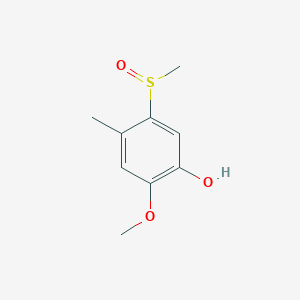
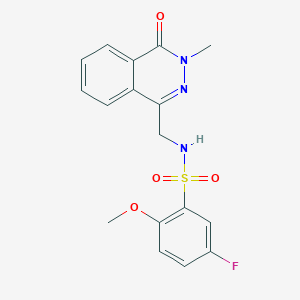
![1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2565406.png)

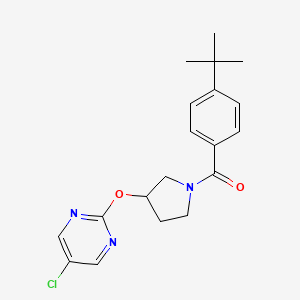
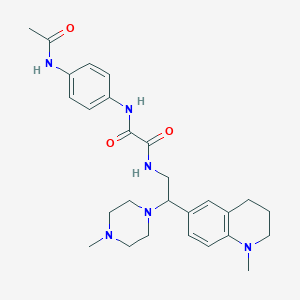
![8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2565414.png)



![5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2565419.png)
